4-Iodo-6-methylpyridin-3-ol
Description
Properties
IUPAC Name |
4-iodo-6-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOPGANTXBMUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 4 Iodo 6 Methylpyridin 3 Ol
Nucleophilic Substitution Reactions
The structure of 4-Iodo-6-methylpyridin-3-ol presents two primary sites for nucleophilic attack: the carbon atom bearing the iodo substituent and the hydrogen atom of the hydroxyl group.
Displacement of the Iodo Substituent for Diverse Functionalization
The iodine atom attached to the pyridine (B92270) ring at the C-4 position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as amines and thiols, can displace the iodide to form new carbon-heteroatom bonds. ambeed.comcymitquimica.com This reactivity is fundamental for introducing a variety of functional groups onto the pyridine scaffold. The reaction is typically facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process.
While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of iodopyridines suggests that it can serve as a substrate for such transformations. ambeed.comhbni.ac.in For instance, reactions with various amines would yield 4-amino-6-methylpyridin-3-ol (B1654789) derivatives, and reactions with thiols would produce the corresponding 4-thio-substituted pyridinols.
Reactivity at the Hydroxyl Group: Etherification, Esterification, and Amidation
The hydroxyl group at the C-3 position behaves as a typical phenol, rendering it acidic and nucleophilic. This allows for a range of functionalization reactions, including etherification, esterification, and amidation.
Etherification: The hydroxyl group can be readily converted into an ether linkage. This is typically achieved by deprotonation with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. A documented example involving the constitutional isomer, 2-Iodo-6-methyl-pyridin-3-ol, demonstrates this reactivity. The compound was dissolved in aqueous sodium hydroxide, and subsequent reaction with 2-bromoethanol (B42945) at 100°C afforded the corresponding 2-(2-Iodo-6-methyl-pyridin-3-yloxy)-ethanol. google.com This indicates that the hydroxyl group of this compound can be expected to undergo similar etherification reactions.
Esterification: Esterification of the hydroxyl group can be accomplished through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. Alternatively, carboxylic acids can be coupled directly using dehydrating agents or under Fischer esterification conditions, though the latter may be less effective for phenols. These reactions would yield the corresponding 3-acyloxy-4-iodo-6-methylpyridine derivatives.
Amidation: While direct amidation of a hydroxyl group is not a standard transformation, the formation of an amide bond can be achieved indirectly. For instance, the hydroxyl group can be converted into a better leaving group (e.g., a triflate or tosylate) before substitution with an amine. More advanced methods, such as those catalyzed by specific reagents, can facilitate direct amide formation from esters and amines, highlighting potential, albeit indirect, pathways from the esterified derivative of this compound. researchgate.net
Transition Metal-Catalyzed Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, generally showing higher reactivity compared to aryl bromides or chlorides. eie.grresearchgate.netwikipedia.org These reactions are powerful tools for constructing complex molecular architectures from simple precursors.
C-C Bond Forming Reactions (e.g., Heck, Sonogashira, Negishi, Suzuki-Miyaura)
Palladium-catalyzed reactions are central to modern organic synthesis for forming carbon-carbon bonds. eie.gr
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. ambeed.comnih.gov It is a highly versatile and widely used method for forming biaryl structures or attaching alkyl/alkenyl groups. For this compound, a Suzuki-Miyaura reaction would yield 4-aryl- or 4-vinyl-6-methylpyridin-3-ol derivatives.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govsemanticscholar.org This method is the most common way to synthesize aryl-alkynes. The reaction of this compound with various alkynes would produce 4-alkynyl-6-methylpyridin-3-ol compounds.
Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. ambeed.comnih.gov This reaction is catalyzed by a palladium complex and requires a base.
Negishi Coupling: This reaction couples the aryl iodide with an organozinc reagent. nih.govsemanticscholar.org It is known for its high functional group tolerance and reactivity.
Table 1: Overview of C-C Bond Forming Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃, Cs₂CO₃) | 4-Aryl/vinyl-6-methylpyridin-3-ol |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI + Base (e.g., NEt₃, piperidine) | 4-Alkynyl-6-methylpyridin-3-ol |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃ + Base (e.g., NEt₃) | 4-Alkenyl-6-methylpyridin-3-ol |
| Negishi | R-ZnX | Pd(PPh₃)₄ | 4-Alkyl/aryl-6-methylpyridin-3-ol |
C-N and C-O Bond Forming Reactions (e.g., Buchwald-Hartwig Amination and Etherification)
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction couples the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). organic-chemistry.orguj.edu.plcore.ac.uk It is a premier method for synthesizing arylamines. Applying this to this compound would provide access to a wide range of N-substituted 4-amino-6-methylpyridin-3-ol derivatives. The use of specialized catalysts can even overcome the challenge of coupling with substrates like 2-aminopyridines, which can otherwise poison the catalyst. core.ac.uk
Buchwald-Hartwig Etherification: A variation of this reaction allows for the coupling of aryl halides with alcohols to form diaryl ethers or alkyl aryl ethers. organic-chemistry.org This provides a modern alternative to classical methods like the Ullmann condensation. Reacting this compound with various alcohols or phenols under Buchwald-Hartwig conditions would yield 4-alkoxy- or 4-aryloxy-6-methylpyridin-3-ol compounds.
Electrophilic Aromatic Substitution (SEAr) on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on pyridine rings is generally more difficult than on benzene (B151609) rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. libretexts.org Furthermore, the nitrogen atom's lone pair can be protonated or coordinate to a Lewis acid catalyst, further increasing the deactivation. masterorganicchemistry.com
However, the substituents already present on the this compound ring significantly influence its reactivity and regioselectivity in any potential SEAr reaction. The directing effects of the substituents are as follows:
-OH (Hydroxyl): A strongly activating, ortho-, para-directing group.
-CH₃ (Methyl): A weakly activating, ortho-, para-directing group.
-I (Iodo): A weakly deactivating, ortho-, para-directing group.
The hydroxyl group is the most powerful activating group on the ring. Its directing effect will dominate, strongly favoring substitution at the positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group are C-2 and C-4. The para position is C-6.
Position C-4 is already substituted with iodine.
Position C-6 is already substituted with a methyl group.
Position C-2 is unsubstituted.
Position C-5 is meta to the hydroxyl group but ortho to the iodo group and meta to the methyl group.
Considering the powerful activating and directing effect of the hydroxyl group, electrophilic attack is most likely to occur at the C-2 position. libretexts.org Substitution at C-5 is less likely due to it being meta to the strongly activating hydroxyl group. Therefore, reactions such as nitration, halogenation, or sulfonation, if they were to proceed under sufficiently forcing conditions, would be expected to yield primarily the 2-substituted product.
Oxidative and Reductive Transformations of the Pyridinol Core
The chemical behavior of the this compound scaffold is dictated by its two primary functional groups: the hydroxyl group on the pyridine ring and the iodine substituent. These sites offer distinct opportunities for oxidative and reductive transformations.
Oxidative Transformations
The pyridin-3-ol moiety can exist in tautomeric equilibrium with its corresponding keto form, 4-iodo-6-methyl-1H-pyridin-3(2H)-one. Oxidation of the pyridinol can lead to more complex structures. For instance, the oxidation of the hydroxyl group is expected to yield the corresponding pyridinone derivative. While specific studies on this compound are scarce, the oxidation of similar pyridinol systems is well-established. For example, the oxidation of the related 6-chloro-4-methylpyridin-3-ol (B578558) can produce a ketone derivative. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are commonly used for the mild oxidation of phenols and their heterocyclic analogues, often leading to dearomatization products if a suitable nucleophile is present. fluorochem.co.uk
Reductive Transformations
The iodine atom at the C4 position is the most likely site for reduction. The carbon-iodine bond is relatively weak and susceptible to cleavage. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, would be expected to cause hydrogenolysis of the C-I bond to yield 4-methylpyridin-3-ol. This type of dehalogenation is a standard transformation for aryl iodides.
Alternatively, reduction can be achieved using hydride reagents. ambeed.com The iodine atom can be reduced to form the parent pyridine derivative, a reaction achievable with agents like sodium borohydride (B1222165) or lithium aluminum hydride. ambeed.com The selectivity of these reductions can often be controlled by the choice of reaction conditions.
| Transformation | Reagent/Catalyst System (Analogous) | Expected Product | Reference |
| Oxidation | Phenyliodine(III) diacetate (PIDA) | 4-Iodo-6-methylpyridin-3-one or dearomatized products | fluorochem.co.uk |
| Reductive Deiodination | H₂, Pd/C | 4-Methylpyridin-3-ol | ambeed.com |
| Reductive Deiodination | Sodium Borohydride (NaBH₄) | 4-Methylpyridin-3-ol | ambeed.com |
Radical Chemistry and Photochemical Reactions Involving Halogenated Pyridinols
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes excellent precursors for radical intermediates under thermal or photochemical conditions.
Radical Chemistry
Homolytic cleavage of the C-I bond in this compound can generate a pyridinyl radical. This reactive intermediate can then participate in a variety of subsequent reactions. Radical alkylation of heteroaromatics is a powerful tool in synthesis. bbhegdecollege.com For example, nucleophilic acetyl radicals, generated from acetaldehyde (B116499) using a Fenton system, can add to electrophilic positions on pyridinium (B92312) salts. bbhegdecollege.com The pyridinyl radical derived from this compound could be trapped by various radical acceptors or participate in atom transfer radical addition (ATRA) reactions. The propensity of aryl iodides to form radicals also makes them suitable substrates in radical-anion coupling reactions for C-O bond formation. whiterose.ac.uk
Photochemical Reactions
Photolysis of aryl iodides can induce homolysis of the C-I bond, providing a clean method for generating aryl radicals. These photochemically generated radicals can engage in substitutions, cyclizations, or coupling reactions. The first law of photochemistry dictates that light must be absorbed for a reaction to occur, and for iodoarenes, this often falls within the UVA range. msu.edu
Furthermore, photochemical cross-coupling reactions are possible. For instance, N-amidopyridinium salts can form electron donor-acceptor (EDA) complexes with alkyl bromides, which upon irradiation, drive alkylation processes without an external photocatalyst. organic-chemistry.org It is conceivable that this compound or its derivatives could participate in similar photocatalyst-free transformations. Photocoupling of 3-halo-1-methylquinolinones with aromatic compounds has been shown to proceed, setting a precedent for such reactions with other halogenated N-heterocycles. researchgate.net
| Reaction Type | Initiation Method | Key Intermediate | Potential Application | Reference |
| Radical Alkylation | Fenton System (e.g., FeSO₄/H₂O₂) | Pyridinyl Radical | C-C bond formation | bbhegdecollege.com |
| Photochemical Coupling | UV Irradiation | Pyridinyl Radical | C-C bond formation with arenes | researchgate.net |
| EDA Complex Alkylation | Visible Light (catalyst-free) | EDA Complex | C4-Alkylation | organic-chemistry.org |
Theoretical and Computational Chemistry of 4 Iodo 6 Methylpyridin 3 Ol
Theoretical Investigations of Intermolecular Interactions
Halogen Bonding Characterization and Its Role in Supramolecular Assembly
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In 4-Iodo-6-methylpyridin-3-ol, the iodine atom is a potential halogen bond donor. Computational studies on similar iodinated N-heterocycles reveal the presence of a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C-I covalent bond. beilstein-journals.orgnih.gov This positive region can interact favorably with electron-rich atoms such as nitrogen, oxygen, or other halogens, leading to the formation of halogen bonds.
The strength and directionality of these halogen bonds are critical in directing the self-assembly of molecules in the solid state, forming well-defined supramolecular architectures. nih.gov In the context of this compound, the iodine atom can form halogen bonds with the nitrogen or oxygen atoms of neighboring molecules, contributing to the stability of the crystal lattice. The presence of the electron-donating methyl group and the electron-withdrawing hydroxyl group on the pyridine (B92270) ring can modulate the electrostatic potential of the ring system, thereby influencing the strength of the halogen bond. Theoretical calculations on related systems have shown that I⋯N and I⋯O halogen bonds are key in the formation of 1-D and 2-D networks. nih.govnih.gov
Below is a table summarizing typical halogen bond parameters anticipated for this compound, based on computational studies of analogous iodinated heterocyclic compounds.
| Interaction | Typical Distance (Å) | Typical Angle (C-I···X, °) | Estimated Interaction Energy (kcal/mol) |
| I···N | 2.8 - 3.1 | 170 - 180 | -3.0 to -5.0 |
| I···O | 2.9 - 3.2 | 165 - 175 | -2.5 to -4.5 |
Data are estimated based on computational studies of similar iodinated N-heterocyclic compounds.
Hydrogen Bonding Networks and Proton Transfer Phenomena
The 3-hydroxyl group and the pyridine nitrogen atom in this compound make it an excellent candidate for forming extensive hydrogen bonding networks. These interactions can occur between molecules of this compound itself or with solvent molecules. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Furthermore, hydroxypyridines are known to exhibit keto-enol tautomerism, where a proton can transfer from the hydroxyl group to the pyridine nitrogen, resulting in the formation of a pyridone species. mdpi.com Computational studies on 2-hydroxypyridine (B17775) have shown that this proton transfer can occur intramolecularly, though the activation barrier for this process in the gas phase is relatively high. mdpi.compku.edu.cn However, the presence of intermolecular hydrogen bonds, for instance in a dimer, can significantly lower this barrier by providing a shuttle for the proton. pku.edu.cn In aqueous solution, the tautomeric equilibrium can be influenced by the hydration of the different isomers, with steric hindrance and charge localization playing key roles. nih.gov
For this compound, both the enol (hydroxypyridine) and keto (pyridone) forms are possible. The stability of these tautomers and the energy barrier for their interconversion can be predicted using density functional theory (DFT) calculations. Studies on similar systems, such as 6-hydroxypicolinic acid, have shown that the keto form can be more stable in the solid state due to strong hydrogen bonding. scispace.com
The table below presents hypothetical activation energies for proton transfer in this compound, based on published data for related hydroxypyridine systems.
| Proton Transfer Mechanism | Calculated Activation Energy (kJ/mol) in Analogous Systems |
| Intramolecular (gas phase) | ~137 |
| Intermolecular (dimer, gas phase) | ~30-40 |
| Water-assisted | Lowered significantly |
Data are based on computational studies of 2-hydroxypyridine and its derivatives. mdpi.compku.edu.cn
Pi-Stacking Interactions in Condensed Phases
Pi-stacking interactions are another crucial non-covalent force that contributes to the stability of the condensed phases of aromatic molecules like this compound. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings.
Computational analyses of pyridine and its derivatives have revealed that the most stable π-stacking conformations are typically parallel-displaced or twisted, rather than a perfectly eclipsed sandwich arrangement. researchgate.netacs.org This is attributed to a balance between attractive dispersion forces and repulsive electrostatic interactions between the electron clouds. The presence of substituents on the pyridine ring can significantly influence the strength and geometry of these interactions. For instance, the position of a methyl group can affect the stacking energy, with an ortho-methyl group leading to a greater than 50% increase in interaction strength compared to a para-methyl group in some model systems. nih.gov This suggests that the 6-methyl group in this compound will have a pronounced effect on its stacking behavior.
The following table provides estimated stabilization energies for π-stacking of pyridine derivatives, which can serve as a reference for the interactions expected for this compound.
| Interacting System | Stacking Geometry | Estimated Stabilization Energy (kcal/mol) |
| Pyridine Dimer | Parallel-displaced | -3.39 |
| Substituted Pyridine Dimer | Parallel-displaced/Twisted | -3.0 to -5.0 |
Data are based on high-level computational studies on pyridine and its derivatives. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Iodo 6 Methylpyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Iodo-6-methylpyridin-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity.
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, multidimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex substituted aromatic systems.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is instrumental in assigning the carbon signals of the pyridine ring by linking them to their corresponding, pre-assigned proton signals.
The following table outlines the anticipated 2D NMR correlations for the structural elucidation of this compound.
| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| H2 | H5 | C2 | C3, C4, C6 |
| H5 | H2 | C5 | C3, C4, C6, C-methyl |
| -CH₃ | None | C-methyl | C5, C6 |
| -OH | None | None | C3, C4 |
Solid-State NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state, which can differ significantly from their solution-state behavior. nih.gov For this compound, SSNMR can be used to study polymorphism, identify different crystalline forms, and analyze intermolecular interactions such as hydrogen bonding in the solid state. nih.govnih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are routinely used to obtain high-resolution ¹³C spectra of solid samples. emory.edu Furthermore, given the presence of iodine, a quadrupolar nucleus, specialized SSNMR techniques could potentially probe the local environment around the iodine atom, providing insights into the C-I bond and intermolecular contacts involving iodine. researchgate.netdaneshyari.com
The chemical shifts of the pyridine ring's protons and carbons are sensitive to the electronic effects of the substituents (iodo, methyl, and hydroxyl groups). An advanced analysis of these shifts can provide insights into the electron distribution within the aromatic ring.
The iodine atom is expected to exert a significant heavy-atom effect, influencing the chemical shift of the adjacent C4. The hydroxyl group's electronic contribution can be assessed by comparing the chemical shifts to those of the parent compound, 6-methylpyridin-3-ol. Similarly, the effect of the methyl group can be analyzed. The interplay of the inductive and resonance effects of these substituents determines the final observed chemical shifts. In substituted pyridines, the influence of a substituent on the chemical shift is similar to that in benzene (B151609) derivatives, though the nitrogen atom introduces additional complexity. mdpi.com
The following table presents a qualitative prediction of the substituent effects on the ¹³C chemical shifts of the pyridine ring in this compound.
| Carbon Atom | Substituent | Expected Electronic Effect | Predicted Chemical Shift (Relative to Pyridine) |
| C2 | None | Influenced by N, OH, and CH₃ | Downfield |
| C3 | -OH | Electron-donating (resonance), Electron-withdrawing (induction) | Upfield |
| C4 | -I | Electron-withdrawing (induction), Heavy-atom effect | Upfield |
| C5 | None | Influenced by I and CH₃ | Downfield |
| C6 | -CH₃ | Electron-donating (hyperconjugation) | Downfield |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are highly effective for identifying functional groups and probing molecular structure.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups.
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching will appear in the 2850-3000 cm⁻¹ range. elixirpublishers.com
C=C and C=N Ring Stretching: The pyridine ring vibrations, corresponding to C=C and C=N stretching, will produce a series of bands in the 1400-1600 cm⁻¹ region. asianpubs.org
O-H Bend: The in-plane bending of the O-H group is expected to appear around 1200-1400 cm⁻¹.
C-I Stretch: The C-I stretching vibration is expected to produce a band in the far-infrared region, typically around 500-600 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| -OH | Stretching | 3200-3600 | Broad, Strong (IR) |
| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |
| -CH₃ | Stretching | 2850-3000 | Medium |
| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 | Medium to Strong |
| -OH | Bending | 1200-1400 | Medium |
| C-I | Stretching | 500-600 | Medium to Strong (Raman) |
Substituted hydroxypyridines can exist in tautomeric forms: the pyridinol (aromatic, hydroxy form) and the pyridone (keto form). For 3-hydroxypyridines, the pyridinol form is generally the more stable tautomer in solution, as it retains the aromaticity of the pyridine ring. researchgate.net In contrast, 2- and 4-hydroxypyridines often favor the pyridone tautomer. stackexchange.comyoutube.com
Vibrational spectroscopy can be a powerful tool to investigate this equilibrium. The presence of a strong C=O stretching band (typically around 1650-1700 cm⁻¹) in the IR or Raman spectrum would indicate a significant population of the pyridone tautomer. Conversely, the absence of this band and the presence of a strong O-H stretching band and characteristic aromatic ring modes would confirm the predominance of the pyridinol form. For this compound, it is anticipated that the pyridinol tautomer will be the dominant species in most solvents, and thus, a strong carbonyl absorption is not expected.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₆H₆INO, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.
The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the experimental measurement of the m/z value to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the assigned molecular formula.
| Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Observation |
|---|---|---|---|
| Neutral Molecule [M] | C₆H₆INO | 248.9494 | - |
| Protonated Molecule [M+H]⁺ | [C₆H₇INO]⁺ | 249.9572 | Precise m/z measurement confirming the elemental composition |
Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound (m/z 249.9572) would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" spectrum that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to proceed through several key pathways based on the relative strengths of its chemical bonds. A primary and highly probable fragmentation event would be the cleavage of the C-I bond, which is the weakest bond in the structure. This would lead to the loss of an iodine radical and the formation of a characteristic fragment ion. Other potential fragmentations could involve the loss of small neutral molecules from the pyridine ring or its side chains. Analyzing these specific losses allows for the precise mapping of the molecule's connectivity.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Structural Information Gained |
|---|---|---|---|
| 249.9572 | 122.0600 | I (Iodine radical) | Confirms the presence and position of the iodine substituent. |
| 249.9572 | 221.9623 | CO (Carbon monoxide) | Indicates fragmentation of the pyridinol ring structure. |
| 122.0600 | 94.0651 | CO (Carbon monoxide) | Further fragmentation of the 6-methylpyridin-3-ol cation. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous information about its molecular structure and how the molecules pack together in the crystal lattice.
This technique would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. It would confirm the planarity of the pyridine ring, which is characteristic of aromatic systems. The analysis would also determine the orientation of the hydroxyl (-OH) and methyl (-CH₃) substituents relative to the ring. The resulting data would generate a detailed model of the molecule's conformation in the solid state and define the symmetry and dimensions of the unit cell, which is the basic repeating unit of the crystal structure.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the size and angles of the repeating lattice unit |
| Bond Lengths (Å) | Precise distances between atoms (e.g., C-I, C-O, C-N, C-C) |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-I, C-C-O) |
| Torsion Angles (°) | Defines the conformation of substituents relative to the ring |
Beyond the structure of a single molecule, X-ray crystallography provides crucial insights into the non-covalent interactions that govern crystal packing. chemicalbook.com For this compound, several key intermolecular interactions would be anticipated. The hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is a potential hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | -OH group | Pyridine Nitrogen (N) or Hydroxyl Oxygen (O) | Primary interaction forming chains or networks, defining the main structural motifs. |
| Halogen Bonding | Iodine (I) | Pyridine Nitrogen (N) or Hydroxyl Oxygen (O) | Secondary interaction that directs the alignment of molecules and reinforces the crystal lattice. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Potential interaction contributing to the stabilization of the packed structure. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule by probing the transitions between electronic energy levels.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine ring. The presence of the hydroxyl (-OH), methyl (-CH₃), and iodo (-I) substituents will influence the energy of these transitions. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While many aromatic compounds fluoresce, the presence of the heavy iodine atom in this compound could significantly impact its emission properties. The "heavy-atom effect" is known to promote intersystem crossing—the transition from a singlet excited state to a triplet excited state. This process can quench fluorescence and may lead to observable phosphorescence, which is emission from the triplet state. A detailed study would involve measuring the absorption and emission spectra, determining the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime.
| Parameter | Technique | Expected Information |
|---|---|---|
| Absorption Maxima (λmax) | UV-Vis Spectroscopy | Wavelengths of maximum absorption, corresponding to electronic transitions (likely in the UV-A or UV-B region). |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | A measure of how strongly the compound absorbs light at λmax. |
| Emission Maxima (λem) | Fluorescence Spectroscopy | Wavelength of maximum fluorescence emission, typically at a longer wavelength than λmax. |
| Quantum Yield (ΦF) | Fluorescence Spectroscopy | Efficiency of fluorescence (expected to be low due to the heavy-atom effect). |
| Fluorescence Lifetime (τ) | Time-Resolved Fluorescence Spectroscopy | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. |
Advanced Chromatographic Separations and Purity Assessment
The purity and characterization of this compound are critical for its application in research and synthesis. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing its purity, identifying impurities, and monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is essential for accurate quantification and purity assessment.
The separation of pyridine derivatives can be effectively achieved using reversed-phase HPLC. nih.gov A typical method would employ a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and resolution. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to ensure the elution of all components with good peak shapes. chromforum.org The pH of the aqueous phase can be adjusted to control the ionization state of the pyridinol moiety, thereby influencing its retention characteristics.
For the detection of this compound, a UV detector is commonly used, as the pyridine ring exhibits strong absorbance in the UV region. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, ensures high sensitivity.
Method validation is a crucial step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Illustrative HPLC Method Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 275 nm |
| Injection Volume | 10 µL |
Illustrative Validation Data for the HPLC Method:
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC) for Analysis of Volatile Derivatives and Reaction Mixtures
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to the hydroxyl group, GC analysis can be employed for the analysis of its volatile derivatives or for monitoring reaction mixtures where volatile intermediates or byproducts are present.
To make this compound amenable to GC analysis, a derivatization step is often necessary to increase its volatility and thermal stability. nih.gov A common approach is the silylation of the hydroxyl group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding trimethylsilyl ether. This derivatization significantly reduces the polarity and increases the volatility of the analyte.
The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the analysis of such derivatives.
A flame ionization detector (FID) can be used for general-purpose analysis, while a mass spectrometer (MS) detector provides structural information and allows for the identification of unknown impurities. nih.govmdpi.com GC-MS is particularly valuable for analyzing complex reaction mixtures and identifying byproducts.
Illustrative GC Method Parameters for the Analysis of Derivatized this compound:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50 - 500 amu |
The analysis of reaction mixtures by GC can provide valuable insights into reaction kinetics, yield, and the formation of impurities. For instance, monitoring the disappearance of starting materials and the appearance of the product and any byproducts over time can help in optimizing reaction conditions.
Advanced Research Applications and Chemical Utility of 4 Iodo 6 Methylpyridin 3 Ol
Role as a Versatile Chemical Building Block in Complex Molecular Synthesis
Building blocks are fundamental starting materials used to construct more complex molecules. cymitquimica.com The reactivity endowed by the distinct functional groups of 4-Iodo-6-methylpyridin-3-ol makes it a valuable intermediate in synthetic organic chemistry. cymitquimica.com The pyridine (B92270) ring itself is a common scaffold in drug design, and its derivatives are often sought for their potential biological activities. nih.govfrontiersin.org
The chemical properties of this compound are influenced by its constituent groups. The introduction of an iodine atom significantly increases the molecular weight and alters the electronic properties compared to its parent compound, 4-methylpyridin-3-ol.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Methylpyridin-3-ol |
|---|---|---|
| Molecular Formula | C₆H₆INO | C₆H₇NO |
| Molecular Weight | ~235.02 g/mol | ~109.13 g/mol |
| IUPAC Name | This compound | 4-methylpyridin-3-ol |
| CAS Number | 1806388-95-3 fluorochem.co.uk | 1121-19-3 nih.gov |
Data sourced from Fluorochem and PubChem. fluorochem.co.uknih.gov
Precursor for Advanced Heterocyclic Scaffolds and Natural Product Analogs
The structure of this compound is primed for constructing elaborate molecular architectures. Halogenated pyridines are key intermediates in the synthesis of complex N-heterocycles. organic-chemistry.orgmsesupplies.com The iodine atom, in particular, serves as a versatile handle for introducing further complexity. It can be readily replaced through nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This capability allows chemists to append various other molecular fragments to the pyridine core, generating a library of novel compounds.
This strategic functionalization is central to the synthesis of natural product analogs. researchgate.net Natural products provide inspiration for new therapeutic agents, but their direct isolation can be challenging. researchgate.netengineering.org.cn Synthetic strategies, such as Diverted Total Synthesis (DTS), allow for the creation of analogs by modifying intermediates at various stages of a synthetic sequence. researchgate.net By using this compound as a starting scaffold, researchers can systematically modify the structure to produce analogs of more complex natural products, aiming to optimize biological activity or explore structure-activity relationships (SAR). engineering.org.cnoapen.org For instance, related pyridinol derivatives are used to synthesize analogs of antimicrobial and anticancer agents.
Component in the Synthesis of Functional Organic Materials
The applications of pyridinol derivatives extend into materials science. ontosight.ai Specifically, pyridinol-based complexes have shown significant promise in the development of functional electronic materials. unifi.it Research on Cu(II) complexes with pyridinol-based macrocycles has demonstrated the ability to form extended polyiodide networks. unifi.it In these structures, the coordination of the pyridinol group to metal ions creates a positive surface charge on the ring, which helps to organize polyiodide anions into concatenated chains. unifi.it The interactions between iodine atoms (I···I) become critical in directing the assembly, potentially leading to materials with effective electronic conduction. unifi.it Given its iodo-substituent, this compound is an intriguing candidate for contributing to such iodine-rich networks, which are of great interest for new electronic and semiconductor applications.
Ligand Design in Coordination Chemistry and Organometallic Catalysis
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyridine-based ligands are widely used to construct a vast array of metal complexes with diverse topologies and applications. rsc.orggla.ac.uk
Formation of Metal Complexes for Catalytic Applications
Pyridinol-containing ligands can coordinate with a variety of metal ions to form stable complexes. unifi.it The resulting metallo-supramolecular architectures have applications in catalysis. For example, ruthenium complexes featuring pyridine-based ligands are effective catalysts for a range of transformations, including hydrogenation, oxidation, and the synthesis of N-heterocycles. arabjchem.org The electronic properties of the ligand, influenced by substituents like the methyl and iodo groups, can tune the catalytic activity of the metal center. The iodine atom can affect the ligand's electron-donating ability, while the hydroxyl group can participate in hydrogen bonding to stabilize transition states or interact with substrates. While specific catalytic systems based on this compound are not extensively documented, its structural motifs are analogous to those found in ligands used for various catalytic processes, including those catalyzed by palladium, copper, and ruthenium. arabjchem.orgresearchgate.net
Table 2: Potential Reactions and Roles of Functional Groups
| Functional Group | Type of Reaction/Interaction | Potential Application |
|---|---|---|
| Iodo Group | Suzuki-Miyaura Coupling, Nucleophilic Substitution | C-C bond formation, scaffold elaboration. |
| Hydroxyl Group | Hydrogen Bonding, Deprotonation | Ligand-metal binding, directing group. |
| Pyridine Nitrogen | Metal Coordination | Formation of metal complexes for catalysis. arabjchem.org |
Development of Supramolecular Assemblies Based on Pyridinol Ligands
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds and halogen bonds. ias.ac.in Pyridine-amide and pyridinol-based ligands are particularly effective in directing the formation of discrete molecular assemblies and extended networks. unifi.itrsc.org The hydroxyl group of this compound is a potent hydrogen-bond donor and acceptor, capable of guiding the self-assembly of complex structures.
Furthermore, the iodine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly used as a tool in crystal engineering and the design of supramolecular architectures. The interplay between hydrogen bonding from the hydroxyl group and potential halogen bonding from the iodo group makes this compound a promising component for creating robust, multi-dimensional supramolecular structures. unifi.it Such assemblies are being investigated for applications ranging from molecular recognition to the development of novel materials. ias.ac.in
Probes for Fundamental Mechanistic Chemical Studies
Substituted pyridines are valuable tools for investigating the mechanisms of chemical reactions. The specific functional groups on this compound allow it to serve as a probe in several ways. The mechanism of action for related halogenated pyridines often involves the activation of the carbon-halogen bond.
The iodine atom is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. Its reactivity can be studied to understand the intimate details of these transformations, which are fundamental in modern organic synthesis. For example, its participation in palladium-catalyzed reactions can help elucidate catalytic cycles. The presence of the hydroxyl and methyl groups on the same ring allows for the study of how electronic and steric effects influence the reactivity at the C-I bond. The hydroxyl group's ability to form hydrogen bonds can also be studied for its influence on reaction pathways and transition state stabilization. Therefore, this compound can be employed as a model substrate to gain deeper insights into reaction kinetics, intermediates, and the subtle interplay of functional groups that govern chemical reactivity.
Development of Novel Synthetic Reagents and Catalysts Utilizing Pyridinol Frameworks
The pyridinol framework, characterized by a hydroxyl group on a pyridine ring, is instrumental in the design of novel reagents and catalysts. The hydroxyl group can act as a directing group or a reactive site, while the pyridine nitrogen can coordinate to metal centers, influencing their catalytic activity. The strategic placement of halogens, such as iodine, further enhances the utility of these frameworks by providing a reactive handle for cross-coupling reactions.
While direct catalytic applications of this compound are not extensively documented, the reactivity of its isomers and related pyridinols provides significant insight into its potential. For instance, the related compound 2-iodo-6-methylpyridin-3-ol serves as a catalyst in the production of pyridones and is a key precursor in the nickel-catalyzed synthesis of substituted furo-pyridines. biosynth.comsemanticscholar.org In these reactions, the iodinated pyridinol engages in coupling processes, demonstrating the framework's capacity to facilitate complex bond formations. semanticscholar.org
Pyridinol-based systems are also explored as ligands for metal-organic frameworks (MOFs) used in catalysis. The pyridine-2,3-dicarboxylate ligand, for example, has been used to construct coordination polymers that are efficient catalysts for Knoevenagel condensation and C-H bond activation. acs.org This suggests that the this compound framework could be adapted for creating specialized ligands, where the iodo- and methyl-substituents would modulate the electronic properties and steric environment of a metal center, thereby fine-tuning its catalytic performance.
The development of chiral catalysts for asymmetric synthesis is another promising area. The dearomatization of pyridinium (B92312) salts, catalyzed by chiral copper complexes, yields valuable enantioenriched 1,4-dihydropyridines. nih.gov The substituents on the pyridine ring are crucial for controlling the regio- and enantioselectivity of these transformations. nih.govmdpi.com The specific substitution pattern of this compound makes it a potential candidate for conversion into chiral ligands or substrates in such catalytic systems.
Structure-Reactivity Relationship Studies within the Halogenated Pyridinol Class
The chemical behavior of halogenated pyridinols is governed by a delicate interplay of electronic and steric factors associated with the substituents on the pyridine ring. Understanding these relationships is critical for predicting reaction outcomes and designing new synthetic methodologies.
The type and position of the halogen atom on the pyridinol ring profoundly influence its reactivity, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of halogens as leaving groups generally follows the trend I > Br > Cl. savemyexams.comstudymind.co.uk
Halogen Type: Iodine's high polarizability and the relative weakness of the C-I bond make it a superior leaving group compared to bromine or chlorine. This allows for selective functionalization at the iodinated position under milder conditions. In Suzuki-Miyaura couplings involving di-halogenated pyridinols, the iodine atom is typically displaced preferentially over bromine, enabling sequential and controlled synthesis.
Halogen Position: The position of the halogen relative to the hydroxyl and methyl groups dictates the electronic environment and steric accessibility of the reaction site. In this compound, the iodine is at the C4 position. Studies on related pyridinols show that the position of the hydroxyl group influences the nucleophilicity of the ring nitrogen versus the hydroxyl oxygen. researchgate.net For instance, pyridin-3-ol tends to react at the oxygen atom in nucleophilic substitution reactions. researchgate.net The iodine at C4 is activated towards nucleophilic aromatic substitution and is a prime site for cross-coupling reactions.
The table below summarizes the general reactivity trends based on halogen type in pyridinol systems.
| Halogen | Relative Reactivity in Cross-Coupling | Bond Strength (C-X) | Key Characteristics |
| Iodine (I) | Highest | Weakest | Excellent leaving group, enabling mild reaction conditions. |
| Bromine (Br) | Intermediate | Intermediate | Good leaving group, often used for sequential couplings with iodine. |
| Chlorine (Cl) | Lowest | Strongest | Requires more forcing conditions or specialized catalysts to react. |
This table provides a generalized comparison of halogen reactivity on a pyridinol ring.
The reactivity of this compound is further modulated by the steric and electronic contributions of its substituents.
Steric Effects: Steric hindrance plays a critical role in determining reaction feasibility and selectivity. The methyl group at the C6 position, adjacent to the ring nitrogen, can sterically hinder reactions at that nitrogen or at the C5 position. In catalytic reactions where the pyridinol might act as a ligand, the size of the methyl group can influence the coordination geometry around a metal center. rsc.org Similarly, the bulk of the iodine atom at C4 can affect the approach of reagents to the neighboring C3 and C5 positions. In coupling reactions, ligands with large steric hindrance have been shown to impede the process. semanticscholar.org Quantum chemical investigations confirm that in many halogenated compounds, steric effects can be as significant as, or even stronger than, electronic effects in determining molecular stability and reactivity. chemrxiv.org
The interplay of these effects is summarized in the table below for the substituents of this compound.
| Substituent | Position | Electronic Effect | Steric Effect |
| Iodo (-I) | 4 | Electron-withdrawing (Inductive) | Moderate to large bulk. |
| Methyl (-CH₃) | 6 | Electron-donating (Inductive/Hyperconjugation) | Provides steric hindrance near the N and C5 positions. semanticscholar.org |
| Hydroxyl (-OH) | 3 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Small, can participate in hydrogen bonding. |
This table details the specific effects of each substituent on the this compound ring.
Q & A
Q. What are the common synthetic routes for preparing 4-Iodo-6-methylpyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation of a pyridine precursor. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group like a hydroxyl or methyl substituent. A stepwise approach might include:
Methylation : Introducing the methyl group at the 6-position via Friedel-Crafts alkylation or cross-coupling reactions.
Iodination : Electrophilic substitution at the 4-position using iodine sources under acidic conditions.
Reaction temperature (0–25°C) and solvent choice (e.g., DMF, THF) critically affect regioselectivity and yield . Purification often involves column chromatography or recrystallization .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., downfield shifts for hydroxyl and iodinated aromatic protons).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with iodine (I).
- X-ray Crystallography : For definitive structural confirmation, SHELX software is widely used for refinement .
Cross-validation using multiple techniques is essential to address ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or paramagnetic effects from iodine. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria by observing signal coalescence at elevated temperatures.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
- Crystallographic Validation : SHELXL refinement provides unambiguous bond lengths and angles, resolving positional uncertainties .
Q. What strategies optimize the regioselectivity of further functionalization (e.g., cross-coupling) at the 4-iodo position?
Methodological Answer: The iodine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl boronic acid coupling.
- Protecting Groups : Methoxymethyl (MOM) protection of the hydroxyl group prevents unwanted side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Monitoring reaction progress via TLC or LCMS ensures optimal conditions .
Q. How does the methyl group at the 6-position influence the compound’s reactivity and stability?
Methodological Answer: The methyl group:
- Steric Effects : Hinders electrophilic attack at adjacent positions, directing reactivity to the 4-iodo site.
- Electronic Effects : Electron-donating methyl stabilizes the pyridine ring, increasing resistance to oxidation.
- Stability : Methyl-substituted pyridines exhibit enhanced thermal stability compared to unsubstituted analogs, as shown in accelerated aging studies .
Q. What methodologies are recommended for studying the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial or enzyme inhibitory activity using microplate dilution (MIC) or fluorescence-based assays.
- SAR Studies : Synthesize analogs (e.g., replacing iodine with bromine or modifying the methyl group) to correlate structure with activity .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
- Metabolic Stability : Assess via liver microsome assays to evaluate pharmacokinetic potential .
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate tautomeric equilibria in this compound?
Methodological Answer:
- pH-Dependent Studies : Use UV-Vis spectroscopy to monitor absorbance shifts across pH 3–10, identifying enol/keto transitions.
- Isotopic Labeling : Deuterium exchange experiments (H NMR) to track proton mobility.
- Dynamic NMR : Measure H NMR line-shape changes at temperatures from −50°C to 50°C .
- Theoretical Calculations : Compare Gibbs free energy differences between tautomers using Gaussian software .
Q. What are the best practices for handling discrepancies in crystallographic data refinement?
Methodological Answer:
- Twinned Data : Use SHELXL’s TWIN command to model twin domains, improving R-factors .
- Disorder Modeling : Apply PART instructions for disordered methyl or iodine atoms.
- Validation Tools : Check with PLATON or CCDC’s Mercury to identify residual electron density outliers .
Safety & Handling
Q. What safety protocols are critical when working with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI).
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
